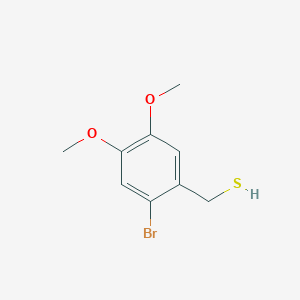

(2-Bromo-4,5-dimethoxyphenyl)methanethiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrO2S |

|---|---|

Molecular Weight |

263.15 g/mol |

IUPAC Name |

(2-bromo-4,5-dimethoxyphenyl)methanethiol |

InChI |

InChI=1S/C9H11BrO2S/c1-11-8-3-6(5-13)7(10)4-9(8)12-2/h3-4,13H,5H2,1-2H3 |

InChI Key |

MFIQWQBYCDNBIQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)CS)Br)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 4,5 Dimethoxyphenyl Methanethiol

Retrosynthetic Analysis and Key Precursor Identification

A logical retrosynthetic analysis for (2-Bromo-4,5-dimethoxyphenyl)methanethiol identifies 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene (B1276162) as a crucial precursor. The carbon-sulfur bond in the target molecule is the key disconnection, leading back to this electrophilic benzyl (B1604629) chloride. This precursor contains the desired substitution pattern on the aromatic ring.

Further deconstruction of 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene points to (2-bromo-4,5-dimethoxyphenyl)methanol as its immediate precursor. The conversion of a benzyl alcohol to a benzyl chloride is a standard synthetic transformation. This alcohol can be envisioned to arise from the reduction of 2-bromo-4,5-dimethoxybenzaldehyde. The aldehyde, in turn, can be prepared via the bromination of 3,4-dimethoxybenzaldehyde (B141060). This multi-step synthetic pathway provides a clear and practical approach to the target compound.

Synthesis of Key Intermediates

The successful synthesis of this compound hinges on the efficient preparation of its key intermediates. This section details the functionalization of dimethoxybenzene derivatives and the synthesis of the pivotal precursor, 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene.

Functionalization of Dimethoxybenzene Derivatives

The journey towards the target compound often commences with commercially available dimethoxybenzene derivatives. A common starting material is 3,4-dimethoxybenzaldehyde. The functionalization of this precursor is critical for introducing the necessary substituents on the aromatic ring.

A key transformation is the selective bromination of 3,4-dimethoxybenzaldehyde to yield 2-bromo-4,5-dimethoxybenzaldehyde. This reaction is typically carried out using bromine in a suitable solvent like acetic acid. google.com The reaction conditions are controlled to favor the introduction of a single bromine atom at the position ortho to the formyl group and meta to the methoxy (B1213986) groups, directed by the electronic properties of the substituents.

Following the formation of 2-bromo-4,5-dimethoxybenzaldehyde, the next step involves the reduction of the aldehyde functionality to a primary alcohol, yielding (2-bromo-4,5-dimethoxyphenyl)methanol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). rsc.org

Preparation of 1-Bromo-2-(chloromethyl)-4,5-dimethoxybenzene as a Precursor

With (2-bromo-4,5-dimethoxyphenyl)methanol in hand, the subsequent step is the conversion of the benzylic alcohol to the corresponding benzyl chloride, 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene. This transformation is essential to activate the benzylic position for the subsequent introduction of the thiol group.

Several reagents can be employed for this chlorination, with thionyl chloride (SOCl2) being a common choice. askfilo.com The reaction of the alcohol with thionyl chloride, often in the presence of a small amount of a base like pyridine (B92270) to neutralize the HCl byproduct, provides the desired benzyl chloride. Other chlorinating agents such as oxalyl chloride or phosphorus trichloride (B1173362) can also be utilized. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) to ensure complete conversion of the starting material.

Introduction of the Methanethiol (B179389) Functionality

The final stage of the synthesis involves the introduction of the methanethiol group at the benzylic position of 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene. This can be achieved through either direct thiolation or a two-step process involving the formation and subsequent reduction of a thioester or a related sulfur-containing intermediate.

Direct Thiolation Reactions

Direct thiolation of 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene can be accomplished using a variety of sulfur nucleophiles. One common method involves the reaction of the benzyl chloride with sodium hydrosulfide (B80085) (NaSH). This reaction, typically performed in a polar aprotic solvent, proceeds via an SN2 mechanism where the hydrosulfide anion displaces the chloride.

Another approach utilizes thiourea (B124793). In this two-step, one-pot procedure, the benzyl chloride first reacts with thiourea to form a stable isothiouronium salt. Subsequent hydrolysis of this salt under basic conditions liberates the desired thiol, this compound. This method is often preferred as it avoids the use of gaseous and foul-smelling hydrogen sulfide (B99878).

Reduction of Precursor Thioesters or Related Sulfur-Containing Groups

An alternative to direct thiolation is a two-step sequence involving the formation of a thioester followed by its reduction. This method can offer advantages in terms of handling and purification of intermediates.

The first step involves the reaction of 1-bromo-2-(chloromethyl)-4,5-dimethoxybenzene with a thioacetate (B1230152) salt, such as potassium thioacetate, to form S-(2-bromo-4,5-dimethoxybenzyl) thioacetate. This thioester is generally a stable and easily purifiable solid.

Reaction Conditions and Optimization Strategies

The conversion of the precursor, 2-bromo-4,5-dimethoxybenzyl bromide, to this compound can be achieved through nucleophilic substitution reactions. Two common methods involve the use of thiourea followed by hydrolysis, or direct reaction with a hydrosulfide salt. The optimization of these reactions is crucial for maximizing the yield of the desired thiol while minimizing the formation of byproducts, such as the corresponding disulfide.

Catalyst Systems for Efficient Synthesis

While the direct reaction of 2-bromo-4,5-dimethoxybenzyl bromide with a sulfur nucleophile may not strictly require a catalyst, the efficiency of the synthesis can be influenced by various reagents and reaction promoters.

In the synthesis of the precursor, 2-bromo-4,5-dimethoxybenzyl bromide, from 3,4-dimethoxytoluene, a one-pot method has been described that utilizes a redox reaction between a bromate (B103136) (e.g., sodium bromate) and a bromide (e.g., sodium bromide) in the presence of sulfuric acid to generate bromine in situ. patsnap.com This is followed by a free-radical bromination of the benzylic methyl group, which is initiated by compounds such as dibenzoyl peroxide (DBPO) or azobisisobutyronitrile (AIBN). patsnap.com

For the conversion of the benzyl bromide to the thiol, the reaction with thiourea proceeds via the formation of an isothiouronium salt, which is then hydrolyzed under basic conditions. While not a catalyst in the traditional sense, the base (e.g., sodium hydroxide) is a critical reagent for the final liberation of the thiol.

Solvent Effects and Reaction Parameter Control

The choice of solvent and the precise control of reaction parameters are critical for the successful synthesis of this compound.

In the preparation of the 2-bromo-4,5-dimethoxybenzyl bromide intermediate, non-polar solvents such as carbon tetrachloride are employed to stabilize the bromine and enhance the regioselectivity of the aromatic bromination. The temperature is typically maintained at reflux (around 76-81°C). Careful control of the bromine addition rate is necessary to manage the exothermicity of the reaction.

For the subsequent conversion to the thiol, the choice of solvent depends on the chosen sulfur nucleophile. The reaction with thiourea is often carried out in an alcoholic solvent, such as ethanol, under reflux. The subsequent hydrolysis of the isothiouronium salt is performed in an aqueous basic solution.

The table below summarizes key reaction parameters for the synthesis of the precursor, 2-bromo-4,5-dimethoxybenzyl bromide.

Table 1: Reaction Parameters for the Synthesis of 2-Bromo-4,5-dimethoxybenzyl bromide

| Parameter | Condition | Rationale |

| Starting Material | 3,4-Dimethoxytoluene | Readily available precursor. |

| Brominating Agent | In situ generated Br₂ (from NaBrO₃/NaBr/H₂SO₄) | Safer alternative to handling liquid bromine. |

| Solvent | Carbon Tetrachloride | Stabilizes bromine and improves regioselectivity. |

| Temperature | Reflux (76-81°C) | Provides sufficient energy for both aromatic and benzylic bromination. |

| Initiator (for benzylic bromination) | AIBN or DBPO | Initiates the free-radical chain reaction for benzylic bromination. |

| Control Measures | Slow addition of sulfuric acid and bromine | Manages the exothermic nature of the reactions. |

Stereoselective Synthesis Approaches (if applicable to derivatives)

The target molecule, this compound, is achiral, and therefore, stereoselective synthesis is not directly applicable to its preparation. However, should a chiral center be introduced in a derivative, for instance, by substitution at the benzylic carbon with a group other than hydrogen, stereoselective methods would become relevant. In such hypothetical cases, the use of chiral auxiliaries or catalysts could be employed to control the stereochemical outcome of the reaction.

Challenges in High-Yield and High-Purity Synthesis

Several challenges are inherent in the synthesis of this compound, impacting both the yield and purity of the final product.

A primary challenge in the synthesis of the 2-bromo-4,5-dimethoxybenzyl bromide precursor is the potential for the formation of polysubstituted byproducts. patsnap.com Careful control of the stoichiometry of the brominating agent and reaction time is crucial to minimize these side reactions.

In the conversion of the benzyl bromide to the thiol, a significant challenge is the formation of the corresponding disulfide as a major byproduct. This occurs through the oxidation of the thiol product. To mitigate this, the reaction is often carried out under an inert atmosphere, and the workup procedure is designed to minimize exposure to oxidizing agents.

Furthermore, the purification of the final thiol product can be challenging due to its potential for oxidation and the presence of sulfur-containing impurities. Chromatographic techniques or distillation under reduced pressure are often employed to obtain the high-purity compound. The final product, 2-bromo-4,5-dimethoxybenzyl bromide, is typically a white to yellow solid. guidechem.com

Reactivity and Mechanistic Investigations of 2 Bromo 4,5 Dimethoxyphenyl Methanethiol

Reactivity of the Aryl Bromide Moiety

The aryl bromide portion of the molecule is characterized by a carbon-bromine (C-Br) bond on an electron-rich aromatic ring, due to the presence of two methoxy (B1213986) groups. This electronic nature influences its participation in various coupling and substitution reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the aryl bromide moiety of (2-Bromo-4,5-dimethoxyphenyl)methanethiol is a suitable substrate for these transformations. nih.govharvard.edu While specific studies detailing the use of this exact compound in all major cross-coupling reactions are not prevalent in the reviewed literature, its reactivity can be predicted based on well-established principles.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. libretexts.orgyonedalabs.com The aryl bromide of the target molecule would be expected to react with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst (such as Pd(PPh₃)₄) and a base (like K₃PO₄ or Na₂CO₃) to form a new C-C bond. harvard.edulibretexts.orgnih.gov The electron-donating methoxy groups on the ring may slightly decrease the reactivity of the aryl bromide towards oxidative addition to the palladium(0) center, potentially requiring more active catalyst systems or higher temperatures. harvard.edu

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples aryl halides with alkenes under palladium catalysis. organic-chemistry.orgwikipedia.org this compound could be coupled with various alkenes, such as styrenes or acrylates, to form substituted alkenes. wikipedia.orgmasterorganicchemistry.com The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. libretexts.orgthieme-connect.de The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. wikipedia.orglibretexts.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov The aryl bromide of the subject compound would readily participate in Sonogashira coupling with a variety of terminal alkynes. mdpi.comresearchgate.net The standard conditions involve a palladium source, a copper salt (like CuI), and an amine base. wikipedia.orgmdpi.com Copper-free Sonogashira protocols have also been developed and could be applicable. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org The aryl bromide of this compound is a suitable electrophile for this reaction. It would be expected to couple with primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine ligand (such as those from the Buchwald or Hartwig groups), and a base. wikipedia.orgnih.govresearchgate.net The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org

A summary of expected conditions for these cross-coupling reactions is presented below.

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) |

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ | K₃PO₄ |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Phosphine Ligand | Et₃N, K₂CO₃ |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Biarylphosphine Ligand | NaOt-Bu |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov For this reaction to proceed, the aromatic ring must typically be activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

The aromatic ring of this compound contains two electron-donating methoxy groups and no strong electron-withdrawing groups. Therefore, the C-Br bond is deactivated towards classical addition-elimination SNA pathways. nih.govlibretexts.org Under standard conditions, direct displacement of the bromide by common nucleophiles is highly unlikely. Alternative mechanisms, such as those proceeding through a benzyne (B1209423) intermediate, would require extremely strong basic conditions and are generally not favored with such substituted aromatics.

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond in aryl bromides can undergo homolytic cleavage to form an aryl radical. This can be initiated photochemically or by using radical initiators. Once formed, this aryl radical can participate in various reactions. While specific literature on radical reactions of this compound is scarce, its potential reactivity can be inferred. For example, in processes analogous to the Barton-McCombie deoxygenation, a radical dehalogenation could be achieved using a radical initiator (like AIBN) and a hydrogen atom donor, such as tributyltin hydride or a thiol. This would result in the substitution of the bromine atom with a hydrogen atom.

Reactivity of the Methanethiol (B179389) Group

The methanethiol (-CH₂SH) group is a versatile functional group known for its nucleophilicity and its susceptibility to oxidation.

Thiol-Ene and Thiol-Yne Click Chemistry Applications

Thiol-ene and thiol-yne reactions are considered "click" reactions due to their high efficiency, stereoselectivity, and tolerance of various functional groups. nih.govd-nb.info These reactions typically proceed via a radical-mediated mechanism.

Thiol-Ene Reaction: This reaction involves the addition of a thiol across a double bond (an "ene"). nih.gov The process is usually initiated by light (photochemical initiation) or a radical initiator, which generates a thiyl radical (RS•). researchgate.net This radical then adds to the alkene in an anti-Markovnikov fashion to produce a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule to yield the thioether product and propagate the radical chain. nih.gov this compound is an excellent candidate for thiol-ene reactions, where it can be added to a wide array of alkenes to form functionalized thioethers. nih.govrsc.org

Thiol-Yne Reaction: Similar to the thiol-ene reaction, the thiol-yne reaction involves the addition of a thiol to an alkyne. d-nb.infonih.gov Depending on the reaction conditions and the stoichiometry of the reactants, either a single addition to form a vinyl sulfide (B99878) or a double addition to form a dithioacetal can occur. d-nb.infonih.gov The reaction is typically initiated by radicals and follows a similar mechanistic pathway to the thiol-ene reaction. d-nb.infonih.gov The methanethiol group of the target compound would be expected to react readily with alkynes under radical conditions. nih.gov

Oxidation Reactions to Disulfides, Sulfoxides, and Sulfones

The sulfur atom in the methanethiol group is in its lowest oxidation state (-2) and can be readily oxidized to form various sulfur-containing functional groups.

Oxidation to Disulfides: Thiols can be easily oxidized to form disulfides (RSSR). This transformation can be achieved using a wide range of mild oxidizing agents, including iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, sometimes catalyzed by metal ions. This reaction involves the coupling of two thiol molecules with the formation of a sulfur-sulfur bond.

Oxidation to Sulfoxides and Sulfones: Further oxidation of the sulfur atom can be achieved with stronger oxidizing agents. The intermediate thioether (formed, for example, via a thiol-ene reaction) can be oxidized to a sulfoxide (B87167) (R-S(=O)-R') and subsequently to a sulfone (R-S(=O)₂-R'). Common reagents for these transformations include hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. google.com Selective oxidation to the sulfoxide level can often be achieved by careful control of stoichiometry and reaction temperature, while harsher conditions typically lead to the fully oxidized sulfone.

The expected products from the oxidation of a thioether derived from this compound are shown in the table below.

| Starting Material | Oxidizing Agent | Product |

| Thioether (R-S-R') | m-CPBA (1 equiv.) | Sulfoxide (R-SO-R') |

| Thioether (R-S-R') | m-CPBA (>2 equiv.) | Sulfone (R-SO₂-R') |

| Thiol (R-SH) | I₂, air, or mild H₂O₂ | Disulfide (R-S-S-R) |

Formation of Thioethers and Thioacetals

The thiol (-SH) group is the primary center for nucleophilic reactions, enabling the formation of thioethers and thioacetals.

Thioether Synthesis: The thiol can be readily deprotonated by a base to form a highly nucleophilic thiolate anion (RS⁻). This thiolate is a potent nucleophile for the synthesis of thioethers through several established methods.

Nucleophilic Substitution (SɴAr): While the aryl bromide in this compound is generally unreactive toward direct nucleophilic aromatic substitution, the thiol functionality itself can participate in forming thioethers. For instance, after conversion to its thiolate, it can react with activated aryl halides (e.g., those bearing strong electron-withdrawing groups) to form diaryl thioethers. jst.go.jp

Metal-Catalyzed Cross-Coupling: A more versatile approach involves transition-metal-catalyzed cross-coupling reactions. Palladium and copper catalysts are widely used to couple thiols with aryl halides. thieme-connect.comnih.gov In the context of this molecule, the thiol group could react with a different aryl halide in the presence of a suitable catalyst. Pioneering work by Migita demonstrated the utility of palladium complexes for this transformation. thieme-connect.com Modern catalytic systems, including those using monophosphine ligands, have shown high efficiency even at room temperature. nih.govacs.org Copper-catalyzed Ullmann-type couplings also provide an effective route to diaryl thioethers, often using N-containing ligands. thieme-connect.comacs.org

Table 1: Selected Metal-Catalyzed C-S Cross-Coupling Reactions for Thioether Synthesis

| Catalyst System | Electrophile | Nucleophile | Conditions | Typical Yield |

| Pd(OAc)₂ / Monophosphine Ligand | Aryl Bromides/Iodides | Thiols | Soluble base, Room Temp. | Good to Excellent |

| CuI / N-containing Ligand | Aryl Iodides | Thiols | Base, ~100 °C | Good to Excellent |

| Ni(II) Complexes | Aryl Bromides | Alkanethiols | Base, Elevated Temp. | Good |

Thioacetal Formation: The thiol group of this compound can react with aldehydes and ketones to form dithioacetals. wikipedia.org This reaction is typically catalyzed by a Lewis acid (e.g., BF₃, ZnCl₂) or a Brønsted acid. pearson.comchemistryscore.comacs.org The mechanism involves the activation of the carbonyl group by the acid catalyst, making it more electrophilic. pearson.comsyntheticmap.com The nucleophilic sulfur atom of the thiol then attacks the carbonyl carbon, leading to the formation of a hemithioacetal intermediate. wikipedia.orgsyntheticmap.com A subsequent acid-catalyzed dehydration and attack by a second thiol molecule yields the stable dithioacetal. wikipedia.org Thioacetals are valuable as protecting groups for carbonyls, being stable to both acidic and basic conditions. chemistryscore.com

Ligand Properties in Organometallic Catalysis

The structural features of this compound suggest its potential as a ligand in organometallic catalysis. The soft sulfur atom of the thiol or thiolate is an excellent donor for soft late transition metals like palladium, platinum, and nickel. nih.gov

Thiolate-capped palladium nanoparticles, for example, have been studied for their catalytic properties, where the thiol ligands stabilize the nanoparticles. nih.govrsc.org However, the strong coordination of thiols to metal centers can also lead to catalyst poisoning or deactivation. nih.govnih.gov In palladium-catalyzed cross-coupling reactions, the formation of unreactive palladium-thiolate complexes is a known deactivation pathway. nih.gov

Despite this, specifically designed thiol-containing ligands are crucial in many catalytic systems. The subject molecule possesses two potential coordination sites: the sulfur atom and the bromine atom (which can undergo oxidative addition to a low-valent metal center). This raises the possibility of it acting as a bidentate ligand, potentially forming a stable metallacycle that could be a key intermediate in a catalytic cycle. For instance, a palladium(0) species could undergo oxidative addition into the C-Br bond, followed by coordination of the sulfur atom to the palladium center. Such complexes could be relevant in reactions like Suzuki or Heck couplings, where ligand properties are critical for efficiency. rsc.org

Reactivity of the Dimethoxyaryl Moiety

The reactivity of the aromatic ring is heavily influenced by the attached bromo and dimethoxy substituents.

Electrophilic Aromatic Substitution and Regioselectivity

Further electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of the existing substituents. The outcome of such reactions depends on the balance between the electronic (inductive and resonance) and steric effects of each group. wikipedia.orglibretexts.org

Methoxy Groups (-OCH₃): These are strong activating groups and are ortho, para-directors due to their potent +M (resonance) effect, which donates electron density to the ring and stabilizes the arenium ion intermediate. nih.govlkouniv.ac.in

Bromo Group (-Br): Halogens are deactivating due to their strong -I (inductive) effect but are ortho, para-directing because of a +M effect, where their lone pairs can stabilize the carbocation intermediate at these positions. aakash.ac.inlibretexts.org

Thiomethyl Group (-CH₂SH): Alkyl groups are weakly activating and ortho, para-directing. The -CH₂SH group is expected to behave similarly.

Considering the positions on the ring, the C6 position is ortho to the C5-methoxy group and para to the C4-methoxy group. The C3 position is ortho to both the bromo group and the C4-methoxy group. The powerful activating and directing influence of the two methoxy groups is expected to dominate, making the ring highly nucleophilic, particularly at the positions ortho and para to them. The C6 position is sterically unhindered and electronically activated by both methoxy groups, making it the most probable site for electrophilic attack. The C3 position is also activated but is adjacent to the bulky bromo group, which may provide some steric hindrance. lkouniv.ac.in

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |

| -Br | C2 | -I > +M | Deactivating | ortho, para |

| -OCH₃ | C4 | +M > -I | Activating | ortho, para |

| -OCH₃ | C5 | +M > -I | Activating | ortho, para |

| -CH₂SH | C1 | +I (weak) | Activating (weak) | ortho, para |

Demethylation and Functionalization of Methoxy Groups

Aryl methyl ethers can be cleaved to form phenols, a reaction known as demethylation. This is often achieved using strong acids like HBr or Lewis acids like BBr₃. For a molecule like this compound, which contains multiple sensitive groups, selective methods are preferable. Nucleophilic demethylation using thiolates is a particularly relevant and milder method. researchgate.net For instance, sodium dodecanethiolate has been used for the practical and odorless demethylation of a wide range of aryl methyl ethers. The thiolate anion attacks the methyl carbon of the methoxy group in an Sɴ2 reaction, displacing the phenoxide as a leaving group. Given the presence of a thiol in the molecule itself, intramolecular reactions might be possible under certain conditions, but intermolecular demethylation using a different, less volatile thiol is a more common strategy. researchgate.net

Synergistic Reactivity of Multiple Functional Groups

The close proximity of the bromo, methoxy, and methanethiol groups can lead to synergistic or cooperative reactivity, where the groups influence each other or participate in a concerted reaction.

One potential reaction is intramolecular cyclization. Upon conversion of the thiol to a thiolate, the nucleophilic sulfur could displace the adjacent bromide via a nucleophilic aromatic substitution mechanism, particularly if the ring were further activated by electron-withdrawing groups. However, a more plausible pathway for cyclization would be through transition-metal catalysis. For example, a palladium catalyst could facilitate an intramolecular C-S coupling, forming a five-membered dihydrobenzothiophene ring system. Such intramolecular cyclizations of halo-aryl thiols are known synthetic strategies. acs.orgrsc.orgrsc.org

The "thiol-bromo click reaction" is another example of the synergistic reactivity between these two groups, where the thiol readily reacts with an alkyl bromide to form a thioether bond with high efficiency. nih.gov While this typically refers to an intermolecular reaction, it highlights the inherent reactivity between these functionalities that could be exploited in intramolecular processes.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate the reactivity and reaction mechanisms of complex molecules like this compound. acs.org These methods can provide insights that are difficult to obtain experimentally, such as the structures of fleeting transition states. mit.edu

Reactivity and Regioselectivity: DFT calculations can determine the electron density distribution in the aromatic ring. Analysis of the Molecular Electrostatic Potential (MEP) and Fukui functions can predict the most likely sites for electrophilic attack, corroborating the qualitative predictions based on substituent effects. researchgate.netchemrxiv.org The RegioSQM method, for instance, uses semiempirical calculations of protonation energies to successfully predict EAS regioselectivity. chemrxiv.org

Reaction Mechanisms: For reactions like C-S coupling or demethylation, DFT can be used to map the entire reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, the activation energies for competing pathways can be compared. acs.orgrsc.org This allows for a detailed understanding of the reaction mechanism and the factors controlling its rate and selectivity. For instance, computational studies have been crucial in elucidating the role of the base and ligands in palladium-catalyzed cross-coupling cycles. acs.orgacs.org

Table 3: Application of Computational Methods to Study Reactivity

| Computational Method | Property Calculated | Application/Insight |

| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic/nucleophilic attack |

| DFT (e.g., B3LYP, M06-2X) | Transition State (TS) Geometries & Energies | Elucidates reaction mechanisms and activation barriers |

| Natural Bond Orbital (NBO) Analysis | Charge transfer interactions | Quantifies intramolecular electronic stabilization |

| Time-Dependent DFT (TD-DFT) | Electronic Excitation Energies | Predicts UV-Vis absorption spectra |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Critical Points | Characterizes the nature of chemical bonds |

Applications in Advanced Organic Synthesis As a Versatile Building Block

Construction of Complex Carbon Frameworks

Annulation and cyclization reactions are fundamental strategies in organic synthesis for the construction of cyclic and polycyclic systems. An ortho-halo benzylthiol, such as the title compound, could theoretically undergo intramolecular cyclization to form sulfur-containing rings. For instance, intramolecular C-S coupling could potentially lead to the formation of a dihydrobenzothiophene derivative. However, specific studies demonstrating such reactivity for (2-Bromo-4,5-dimethoxyphenyl)methanethiol are not currently documented.

The synthesis of polycyclic aromatic hydrocarbons (PAHs) often involves the strategic coupling of smaller aromatic units. The bromo-substituted aromatic ring of this compound makes it a candidate for incorporation into larger aromatic systems via reactions like Suzuki or Stille coupling. Subsequent manipulation of the methanethiol (B179389) group could, in principle, lead to the formation of sulfur-containing PAHs. Nevertheless, there is a lack of specific research detailing these applications for this particular compound.

Synthesis of Sulfur-Containing Heterocyclic Compounds

The thiol group is a key functional group for the synthesis of a wide array of sulfur-containing heterocycles, such as thiophenes, thiazoles, and benzothiophenes. General synthetic routes often involve the reaction of thiols with appropriate electrophiles. For example, the reaction of a benzylthiol with α-haloketones can lead to the formation of substituted thiophenes. While these general methodologies are well-established, their specific application using this compound as the starting material has not been explicitly reported.

Preparation of Functional Materials Precursors

The unique electronic and structural features of this compound suggest its potential as a precursor for functional materials. The aromatic core, coupled with the sulfur atom, could impart interesting optical or electronic properties to polymers or self-assembled monolayers.

Aromatic compounds containing reactive functional groups are often used as monomers in the synthesis of specialty polymers. The bromine atom on the aromatic ring of this compound could potentially be utilized in polymerization reactions, such as Suzuki polycondensation, to create conjugated polymers. These materials could have applications in organic electronics. However, there are no available studies that report the use of this specific compound as a monomer.

Thiols are widely known for their ability to form self-assembled monolayers (SAMs) on noble metal surfaces like gold. These organized molecular layers have a broad range of applications in nanoscience and surface engineering. The aromatic nature and the potential for intermolecular interactions through the methoxy (B1213986) groups of this compound make it an interesting candidate for the formation of functionalized SAMs. The bromine atom could also serve as a handle for further surface modification. Despite this potential, specific studies on the formation and characterization of SAMs from this compound are absent from the current body of scientific literature.

Elaboration into Diverse Chemical Scaffolds for Probe Development

The strategic placement of functional groups on the this compound scaffold allows for its elaboration into a variety of molecular frameworks. The inherent reactivity of the thiol and the bromo functionalities serves as a dual handle for sequential or orthogonal chemical modifications, enabling the synthesis of diverse compound libraries for screening and probe development.

Synthesis of Molecular Scaffolds Incorporating the Thiol or Modified Thiol Moiety

The nucleophilic nature of the thiol group in this compound makes it an excellent point for modification. A primary synthetic strategy involves the S-alkylation of the thiol to introduce a wide range of substituents, thereby generating diverse thioether scaffolds. This reaction is typically achieved by treating the thiol with various alkyl halides in the presence of a base.

Furthermore, the thiol moiety can be oxidized to form disulfide bridges, which are crucial in the structural stability of many biologically active peptides. While direct synthesis of disulfide-linked dimers of this compound is a straightforward approach, the true versatility lies in forming heterodimers with other thiol-containing molecules, leading to scaffolds with potential applications in probing protein-protein interactions.

Another avenue for scaffold diversification involves the reaction of the thiol with electrophilic partners other than alkyl halides. For instance, reaction with isocyanates can yield thiocarbamates, while reaction with acyl chlorides can produce thioesters. These transformations introduce new functional groups and steric bulk around the sulfur atom, which can be critical for modulating biological activity.

| Scaffold Type | General Reaction | Reagents | Potential for Diversity |

| Thioethers | S-Alkylation | Alkyl halides, Base | High (Vast array of available alkyl halides) |

| Disulfides | Oxidation | Mild oxidizing agents (e.g., I2, air) | Moderate (Homo- and hetero-dimerization) |

| Thiocarbamates | Addition to isocyanates | Isocyanates | High (Variety of isocyanates) |

| Thioesters | Acylation | Acyl chlorides, Base | High (Numerous acyl chlorides available) |

Chemical Transformation to Achieve Pharmacologically Relevant Structures (e.g., Thrombin PAR-1 receptor antagonist precursors, CXCR2 inhibitor precursors)

While direct synthetic routes from this compound to Thrombin PAR-1 receptor antagonists or CXCR2 inhibitors are not extensively documented in publicly available literature, the structural motifs present in this building block are found in precursors to these important pharmacological targets. The bromo-dimethoxyphenyl moiety, in particular, serves as a key pharmacophore in various biologically active molecules.

Precursors for Thrombin PAR-1 Receptor Antagonists:

The development of Thrombin PAR-1 receptor antagonists often involves the synthesis of complex heterocyclic systems. The (2-Bromo-4,5-dimethoxyphenyl) moiety can be incorporated into these scaffolds through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, utilizing the aryl bromide. The methanethiol group can be masked or carried through the synthesis to be revealed or modified at a later stage. For instance, the thiol can be alkylated with a linker that is subsequently used to attach the scaffold to a solid support for library synthesis or to introduce a solubilizing group.

Precursors for CXCR2 Inhibitor Precursors:

The CXCR2 chemokine receptor is a key target in inflammatory diseases. Many small molecule inhibitors of CXCR2 feature a central heterocyclic core. The this compound can serve as a precursor for the synthesis of such cores. For example, the thiol group can react with a suitable heterocyclic electrophile in a nucleophilic aromatic substitution reaction. Alternatively, the bromo-dimethoxybenzaldehyde, a common precursor to the target thiol, can undergo condensation reactions with various nucleophiles to construct heterocyclic rings. The resulting scaffold would then contain the key dimethoxyphenyl group, which is known to be important for binding in some classes of CXCR2 antagonists.

The following table outlines hypothetical synthetic transformations that could leverage this compound in the synthesis of these precursors.

| Target Precursor Class | Key Synthetic Transformation | Role of this compound |

| Thrombin PAR-1 Antagonist Precursors | Suzuki or Buchwald-Hartwig cross-coupling | Provides the bromo-dimethoxyphenyl scaffold |

| CXCR2 Inhibitor Precursors | Nucleophilic aromatic substitution or condensation reactions | Acts as a nucleophile (thiol) or is derived from a precursor aldehyde for heterocycle formation |

It is important to note that while the direct application of this compound in the synthesis of these specific antagonists is not yet widely reported, its structural features make it a highly promising candidate for future drug discovery efforts in these areas. The versatility of its functional groups allows for the exploration of a vast chemical space, increasing the probability of identifying novel and potent pharmacological probes.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, Solid-State NMR)

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of (2-Bromo-4,5-dimethoxyphenyl)methanethiol in solution. The combination of ¹H, ¹³C, and various 2D NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methoxy (B1213986), methylene (B1212753), and thiol protons. The aromatic region would feature two singlets, a consequence of the tetrasubstituted benzene (B151609) ring lacking adjacent protons for coupling. The chemical shifts of the two methoxy groups would appear as sharp singlets, likely in the range of 3.8-3.9 ppm. The methylene protons (-CH₂SH) adjacent to the aromatic ring would present as a doublet, coupled to the thiol proton. The thiol proton (-SH) itself would appear as a triplet, due to coupling with the methylene protons, though this signal can sometimes be broad and its coupling may not always be resolved depending on the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. Six distinct signals are anticipated for the aromatic carbons, with their chemical shifts influenced by the bromo and methoxy substituents. The carbon bearing the bromine atom (C-2) would be shifted upfield compared to the others. The two methoxy carbons would appear as a single peak around 56 ppm. beilstein-journals.org The methylene carbon (-CH₂SH) signal is also expected in the aliphatic region of the spectrum.

2D NMR Spectroscopy: To confirm assignments, 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): Would confirm the coupling between the methylene (-CH₂) protons and the thiol (-SH) proton.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals directly to their attached carbon atoms, confirming the assignments for the aromatic C-H, methoxy, and methylene groups.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons separated by two or three bonds, which is crucial for confirming the placement of the substituents on the aromatic ring and linking the methylene group to the C-1 aromatic carbon.

Solid-State NMR: While less common for routine characterization, solid-state NMR could be employed on a crystalline sample or derivative to study the compound's structure and dynamics in the solid phase, providing insights into polymorphism and molecular packing.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted Multiplicity | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Ar-H (H-3) | ~7.10 | s | ~114 |

| Ar-H (H-6) | ~6.90 | s | ~116 |

| -OCH₃ | ~3.88 | s | ~56.2 |

| -OCH₃ | ~3.85 | s | ~56.4 |

| -CH₂SH | ~3.70 | d | ~30 |

| -CH₂SH | ~1.80 | t | - |

| Ar-C (C-1) | - | - | ~130 |

| Ar-C (C-2) | - | - | ~115 |

| Ar-C (C-4) | - | - | ~148 |

Mass Spectrometry (HRMS, MS/MS) for Fragmentation Analysis and Reaction Monitoring

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would provide a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the compound's elemental formula (C₉H₁₁BrO₂S). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak, which would show two signals of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units, a characteristic signature of the presence of a single bromine atom.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. This fragmentation pattern provides a structural fingerprint of the molecule. For this compound, the most likely primary fragmentation pathway would involve the cleavage of the C-S bond, leading to the formation of a stable 2-bromo-4,5-dimethoxybenzyl cation. This fragment would also exhibit the characteristic bromine isotopic pattern. Further fragmentation could involve the sequential loss of methyl radicals from the methoxy groups. Analysis of related compounds like 2-bromo-4,5-dimethoxyphenethylamine (B2812466) shows a dominant fragment corresponding to the benzyl (B1604629) cation. researchgate.net

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment | Formula |

|---|---|---|

| 261.98 / 263.98 | Molecular Ion [M]⁺ | [C₉H₁₁BrO₂S]⁺ |

| 230.97 / 232.97 | [M - CH₂SH]⁺ | [C₈H₈BrO₂]⁺ |

| 215.95 / 217.95 | [M - CH₂SH - CH₃]⁺ | [C₇H₅BrO₂]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display several key absorption bands.

S-H Stretch: A weak but sharp absorption band is expected in the region of 2550-2600 cm⁻¹, characteristic of the thiol (S-H) stretching vibration.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups would be observed in the 2850-2960 cm⁻¹ range.

C=C Aromatic Stretch: Medium to strong bands in the 1500-1600 cm⁻¹ region are indicative of the carbon-carbon stretching within the aromatic ring.

C-O Stretch: Strong absorptions corresponding to the aryl-alkyl ether linkages of the methoxy groups are expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-Br Stretch: The vibration for the carbon-bromine bond would appear in the fingerprint region, typically between 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The S-H stretch is often more easily observable in Raman spectra than in FT-IR. The symmetric aromatic ring breathing vibrations would also give rise to strong signals, providing information about the substitution pattern.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| S-H Stretch | 2550-2600 | Weak |

| Aromatic C=C Stretch | 1500-1600 | Medium-Strong |

| C-O Asymmetric Stretch | ~1250 | Strong |

| C-O Symmetric Stretch | ~1040 | Strong |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While obtaining suitable single crystals of the thiol itself might be challenging due to its potential instability or low melting point, analysis of a stable, crystalline derivative can provide invaluable structural data. For instance, derivatives of related benzyl bromides have been successfully characterized using powder X-ray diffraction to determine their crystal structures. cambridge.orgcardiff.ac.uk

By preparing a derivative (e.g., a thioester or disulfide), it would be possible to obtain detailed information on:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the connectivity and geometry of the molecule.

Conformation: The preferred orientation of the methoxy groups and the methanethiol (B179389) side chain relative to the aromatic ring.

Intermolecular Interactions: Identification of non-covalent interactions such as hydrogen bonds (if applicable in the derivative), halogen bonds (involving the bromine atom), and π-stacking, which govern the crystal packing. cambridge.org

This information is crucial for understanding the compound's physical properties and its potential interactions in a biological or material science context.

Application in Reaction Monitoring and Intermediate Identification

The spectroscopic techniques described are not only for final product characterization but are also powerful tools for real-time reaction monitoring and the identification of transient intermediates.

For example, in the synthesis of this compound, likely from a precursor such as 2-bromo-4,5-dimethoxybenzyl bromide, vihitadrugs.com the reaction progress could be monitored in situ using techniques like FT-IR or NMR spectroscopy. One could observe the disappearance of the C-Br stretching band of the starting material and the appearance of the S-H stretching band of the product.

Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally useful for monitoring complex reaction mixtures. nih.gov It allows for the separation of starting materials, intermediates, products, and byproducts, with the mass spectrometer providing molecular weight information for each component. This is critical for optimizing reaction conditions (e.g., temperature, reaction time, stoichiometry) and for identifying potential reaction intermediates, thereby providing mechanistic insights into the chemical transformation. google.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) would be a primary tool for investigating the electronic properties of (2-Bromo-4,5-dimethoxyphenyl)methanethiol. Such calculations could predict key parameters that govern its reactivity. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap would provide an estimate of its chemical stability.

Furthermore, DFT calculations can generate an electrostatic potential map, visualizing electron-rich and electron-poor regions of the molecule. This would highlight the nucleophilic character of the sulfur atom in the thiol group and the influence of the electron-donating methoxy (B1213986) groups and the electron-withdrawing bromine atom on the aromatic ring's reactivity.

Hypothetical Data Table Based on DFT Calculations:

| Calculated Property | Predicted Value (Arbitrary Units) | Description |

| HOMO Energy | -6.2 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.5 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Note: The values in this table are hypothetical and for illustrative purposes only, as no published data for this compound are available.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations could be employed to explore the conformational flexibility of this compound. The primary focus would be on the rotation around the C-C bond connecting the benzyl (B1604629) group to the aromatic ring and the C-S bond of the methanethiol (B179389) group. These simulations would reveal the most stable conformations (rotamers) and the energy barriers between them.

MD simulations in a solvent, such as water or an organic solvent, would also provide insights into intermolecular interactions. This could include the potential for hydrogen bonding involving the thiol group (as a donor) and the methoxy groups (as acceptors), as well as non-covalent interactions like S-H/π interactions.

Elucidation of Reaction Mechanisms Through Transition State Searches and Intrinsic Reaction Coordinate (IRC) Calculations

For any proposed reaction involving this compound, such as its oxidation or its role as a nucleophile, computational methods could elucidate the reaction mechanism. Transition state searches would identify the highest energy point along the reaction pathway, providing the activation energy. Following the transition state structure, Intrinsic Reaction Coordinate (IRC) calculations would confirm that the located transition state correctly connects the reactants and products. This detailed analysis provides a step-by-step understanding of bond-breaking and bond-forming processes.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the characterization of a compound. For this compound, DFT calculations could predict:

¹H and ¹³C NMR chemical shifts: These predictions are valuable for assigning peaks in experimentally obtained spectra.

Infrared (IR) vibrational frequencies: Calculation of the vibrational modes would help in identifying characteristic functional group frequencies, such as the S-H stretch of the thiol and the C-O stretches of the methoxy groups.

Once synthesized and characterized, these predicted spectroscopic parameters could be compared with experimental data to validate the computational model and confirm the compound's structure.

Quantitative Structure-Property Relationship (QSPR) Studies (Focused on Chemical Properties, Not Biological)

While no QSPR studies specifically including this compound have been found, this methodology could be used to predict its chemical properties. By building a model based on a dataset of structurally similar aromatic thiols and brominated compounds, it would be possible to predict properties like boiling point, vapor pressure, or solubility. The model would use calculated molecular descriptors (e.g., molecular weight, surface area, polarizability) for this compound to make these predictions.

Future Perspectives and Unexplored Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of aromatic thiols has traditionally relied on multi-step processes that can generate significant waste. Future research could focus on developing more sustainable and efficient pathways to (2-Bromo-4,5-dimethoxyphenyl)methanethiol. Current methods for aromatic thiol synthesis often involve the reduction of sulfonyl chlorides or the reaction of aryl halides with sulfur sources tamu.edugoogle.com.

Promising avenues for sustainable synthesis include:

Catalytic Thiolation: Investigating novel transition-metal-catalyzed (e.g., copper or palladium) cross-coupling reactions that directly introduce a thiol or protected thiol group, potentially starting from the corresponding phenol (B47542) derivative researchgate.net. This could reduce the number of steps and the use of harsh reagents.

"Thiol-Free" Surrogates: Employing modern, less odorous thiolating agents, such as N-thiophthalimides, in nickel-catalyzed reactions could significantly improve laboratory safety and sustainability by avoiding the use of volatile and toxic thiols rsc.org.

Green Solvents and Reagents: A systematic evaluation of replacing traditional organic solvents with greener alternatives like ionic liquids or deep eutectic solvents for the key synthetic steps.

A comparative analysis highlights the potential benefits of a modernized synthetic approach.

| Metric | Hypothetical Traditional Route (e.g., from Sulfonyl Chloride) | Potential Sustainable Route (e.g., Catalytic Thiolation) |

|---|---|---|

| Starting Material | Substituted Benzene (B151609) -> Sulfonyl Chloride | Substituted Phenol or Aryl Halide |

| Key Reagents | Chlorosulfonic acid, Strong reducing agents (e.g., Zn/H+) | Catalytic Ni or Cu, "Thiol-free" synthon rsc.org |

| Atom Economy | Lower (generates salt and oxide byproducts) | Higher (fewer atoms wasted in byproducts) |

| Environmental Factor (E-Factor) | Higher (more waste generated per kg of product) | Lower (less waste) |

| Safety Concerns | Corrosive reagents, potentially hazardous reductions | Avoidance of odorous thiols, milder conditions |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers enhanced safety, reproducibility, and scalability compared to traditional batch processing nih.gov. The synthesis of this compound is an ideal candidate for adaptation to a continuous flow platform. A multi-step synthesis could be "telescoped," where sequential reactions occur in connected flow reactors without the need for isolating intermediates uc.pt.

An unexplored research avenue would be the design of a modular flow system for its on-demand synthesis. Such a system could involve:

Reactor 1: Continuous bromination/methoxylation of a suitable precursor.

Reactor 2: A packed-bed reactor with a supported catalyst for a subsequent functional group transformation.

Reactor 3: Introduction of a sulfur source via a third stream for the final thiolation step.

In-line Purification: Integration of continuous liquid-liquid extraction or chromatography modules to isolate the final product with high purity.

This approach would not only enable safer handling of potentially hazardous reagents but also allow for rapid library generation of analogues by simply varying the input streams in an automated fashion nih.govuc.pt.

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

The juxtaposition of the thiol, bromine, and dimethoxy groups could give rise to novel reactivity. Future research could explore:

Photocatalysis: Benzyl (B1604629) thiols are known to undergo controlled oxidative C–S bond cleavage under visible-light photocatalysis acs.org. Investigating the photochemical reactivity of this molecule could uncover new synthetic transformations, potentially influenced by the electron-donating methoxy (B1213986) groups.

Dual-Functional Reactivity: The molecule could act as a bifunctional ligand or reactant. The thiol can coordinate to one metal center while the bromine undergoes oxidative addition to another, opening pathways for tandem catalysis or the synthesis of complex organometallic structures.

Thiol-Directed Reactions: The thiol group could be used to direct C-H activation or other transformations on the aromatic ring, providing regioselective access to further functionalized derivatives that are otherwise difficult to synthesize.

Redox Chemistry: The thiol can be readily and reversibly oxidized to a disulfide. This dynamic covalent chemistry is the basis for stimulus-responsive materials nih.govnih.gov. Exploring the redox behavior of this compound and its corresponding disulfide could be a first step toward such applications.

Utilization in the Design of Advanced Materials with Tunable Properties

The functional groups of this compound make it a highly promising building block for advanced materials.

Self-Assembled Monolayers (SAMs): The thiol group has a strong affinity for gold and other metallic surfaces. This allows for the formation of highly ordered SAMs. The bromo-dimethoxy-phenyl "headgroup" would dictate the surface properties (e.g., hydrophobicity, reactivity). The bromine atom provides a reactive handle for post-assembly modification of the surface via cross-coupling reactions.

Metal-Organic Frameworks (MOFs): Thiol and thioether-based ligands are increasingly used to construct MOFs with unique properties rsc.org. This molecule could be used as a functional linker after derivatization (e.g., converting the bromine to a carboxylic acid). The resulting MOF would feature accessible thiol groups within its pores, making it a candidate for applications in catalysis, sensing, or heavy metal capture rsc.orgacs.org.

Stimulus-Responsive Polymers: Thiols are key components in dynamic polymers. They can participate in "click" reactions like thiol-ene or thiol-isocyanate polymerizations to form advanced polymer networks and nanocomposites digitellinc.com. The reversible formation of disulfide bonds from the thiol groups allows for the creation of self-healing or redox-responsive materials nih.gov.

| Potential Material Class | Role of this compound | Key Functional Group(s) | Potential Application |

|---|---|---|---|

| Self-Assembled Monolayers (SAMs) | Surface-active molecule | -SH (for surface anchoring) | Functionalized sensors, patterned electronics |

| Metal-Organic Frameworks (MOFs) | Functional organic linker (after modification) | -SH (for pore functionalization), -Br (for derivatization) | Heterogeneous catalysis, pollutant adsorption rsc.org |

| Redox-Responsive Gels | Cross-linking agent (via disulfide bonds) | -SH (forms S-S bonds) | Drug delivery systems, self-healing materials nih.gov |

| Functional Polymers | Monomer in Thiol-Ene Polymerization | -SH (for "click" reaction) | Specialty coatings, advanced composites nih.govdigitellinc.com |

Derivatization for New Applications in Niche Academic Research Areas

The true potential of this compound may lie in its use as a scaffold for creating highly specialized molecular tools for academic research.

Bioconjugation and Chemical Biology: The thiol group can react with specific functional groups on proteins or other biomolecules, allowing the molecule to be tethered as a label or probe. The bromine atom can be substituted with fluorophores, spin labels, or photo-affinity groups via Suzuki or Sonogashira coupling, creating sophisticated probes for studying biological systems.

Photocleavable Linkers: The dimethoxybenzene moiety is a common feature in photolabile protecting groups. Research could explore whether derivatives of this molecule can be designed to cleave and release a payload (e.g., a drug or signaling molecule) upon irradiation with light of a specific wavelength.

Molecular Electronics: By synthesizing a dimer through a cross-coupling reaction at the bromine position and using the thiol groups to contact electrodes, it may be possible to investigate the single-molecule conductance properties, with the dimethoxy groups serving to tune the electronic character of the aromatic bridge.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-bromo-4,5-dimethoxyphenyl)methanethiol, and how can intermediates be optimized?

- Methodology : The compound is often synthesized via Grignard addition or alkylation. For example, 2-(2-bromo-4,5-dimethoxyphenyl)acetaldehyde reacts with vinyl magnesium bromide in THF at room temperature, followed by quenching with NH₄Cl and purification via column chromatography (40% EtOAc/hexane) . Precursor synthesis, such as (2-bromo-4,5-dimethoxyphenyl)-methyl bromide, involves bromination under controlled conditions .

- Key Considerations : Protect the thiol group during synthesis using inert atmospheres (N₂/Ar) to prevent oxidation. Intermediate purity is critical for yield optimization.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and thiol proton signals (~δ 1.5–2.5 ppm). IR identifies S-H stretches (~2550 cm⁻¹). Elemental analysis validates molecular composition .

- Data Interpretation : Thiol oxidation may cause discrepancies; monitor for disulfide formation via LC-MS or TLC.

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Data :

- Density: ~1.517 g/cm³

- Boiling Point: ~409.5°C

- Melting Point: 253–259°C (varies with purity)

- Application : High boiling point necessitates reflux conditions for reactions; low water solubility favors organic solvents (DCM, THF).

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in electrophilic substitutions of this compound?

- Methodology : The bromine and methoxy groups direct electrophiles to specific positions. For example, AlCl₃-mediated Friedel-Crafts alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol with benzene derivatives occurs at the para position to methoxy groups due to electron-donating effects .

- Contradictions : Competing directing effects (e.g., bromine vs. methoxy) may require computational modeling (DFT) to predict outcomes.

Q. What advanced analytical methods can detect trace sulfur-containing byproducts during synthesis?

- Methodology : Proton Transfer Reaction Mass Spectrometry (PTR-MS) detects volatile sulfur compounds (e.g., methanethiol derivatives) at ppt levels. Coupled with GC-MS, it identifies disulfides or oxidized byproducts .

- Troubleshooting : Use Schlenk lines to prevent air exposure during analysis.

Q. How can conflicting NMR data arising from thiol reactivity be resolved?

- Methodology : Thiol protons may exchange or oxidize, causing signal broadening. Use deuterated solvents (DMSO-d₆) to stabilize S-H signals. For disambiguation, synthesize methylthio derivatives (e.g., via CH₃I alkylation) and compare spectra .

Q. What strategies improve yields in demethylation reactions of methoxy groups on this scaffold?

- Methodology : BBr₃ in DCM selectively cleaves methoxy groups to phenolic -OH at -20°C. Monitor reaction progress via TLC (silica gel, UV visualization). Yields range from 73–82% after purification .

- Optimization : Excess BBr₃ (3 equiv.) and anhydrous conditions prevent incomplete reactions.

Q. How can bioactivity assays be designed to evaluate derivatives of this compound?

- Methodology :

Target Selection : Prioritize enzymes with sulfur-binding sites (e.g., cysteine proteases).

Synthesis : Introduce bioisosteres (e.g., replacing Br with Cl) via Ullmann coupling .

Assays : Use fluorescence-based inhibition assays (e.g., quenched substrates for protease activity) .

- Validation : Cross-validate with X-ray crystallography to confirm binding modes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.